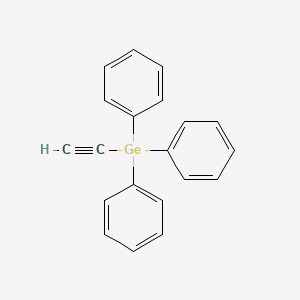
Germane, ethynyltriphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Germane, ethynyltriphenyl- is a chemical compound with the molecular formula C20H14Ge It is a derivative of germane, where the germanium atom is bonded to an ethynyl group and three phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
Germane, ethynyltriphenyl- can be synthesized through several methods. One common approach involves the reaction of triphenylgermanium chloride with acetylene in the presence of a base. The reaction typically occurs under mild conditions, with the base facilitating the formation of the ethynyl group.
Industrial Production Methods
Industrial production of germane, ethynyltriphenyl- often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and obtain the desired product.
化学反応の分析
Types of Reactions
Germane, ethynyltriphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert germane, ethynyltriphenyl- to its corresponding hydrides.
Substitution: The phenyl groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields germanium dioxide, while reduction can produce various hydrides of germanium.
科学的研究の応用
Germane, ethynyltriphenyl- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds.
Biology: The compound’s unique properties make it a candidate for studying biological interactions at the molecular level.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in drug delivery systems.
Industry: Germane, ethynyltriphenyl- is used in the production of advanced materials, including semiconductors and optoelectronic devices.
作用機序
The mechanism by which germane, ethynyltriphenyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethynyl group can participate in various chemical reactions, while the phenyl groups provide stability and influence the compound’s overall reactivity. The pathways involved in these interactions are complex and depend on the specific application and conditions.
類似化合物との比較
Similar Compounds
Germane (GeH4): A simpler hydride of germanium, used in semiconductor manufacturing.
Triphenylgermane (C18H15Ge): Similar to germane, ethynyltriphenyl-, but lacks the ethynyl group.
Ethynylgermane (C2H2Ge): Contains an ethynyl group but lacks the phenyl groups.
Uniqueness
Germane, ethynyltriphenyl- is unique due to the presence of both the ethynyl and phenyl groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
4632-45-5 |
|---|---|
分子式 |
C20H16Ge |
分子量 |
329.0 g/mol |
IUPAC名 |
ethynyl(triphenyl)germane |
InChI |
InChI=1S/C20H16Ge/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h1,3-17H |
InChIキー |
LJHAARBWOSUVQW-UHFFFAOYSA-N |
正規SMILES |
C#C[Ge](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![16-Azabicyclo[10.3.1]hexadeca-1(16),12,14-triene](/img/structure/B14144210.png)
![(6-Butyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol](/img/structure/B14144212.png)
![2-[Benzyl(2,5-dimethoxybenzyl)amino]ethanol](/img/structure/B14144218.png)
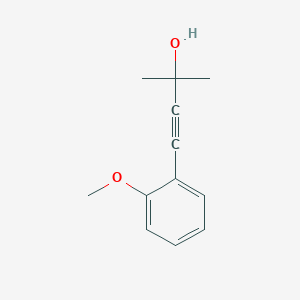

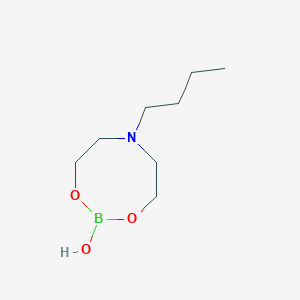
![N-[1-(3,4-dimethoxybenzyl)-6,7-dimethoxyisoquinolin-3-yl]-2-(3,4-dimethoxyphenyl)ethanimidamide](/img/structure/B14144243.png)
![5-[(4-Chloro-2,3-dihydro-1,1-dioxido-3-thienyl)thio]-3-methyl-1H-1,2,4-triazole](/img/structure/B14144244.png)
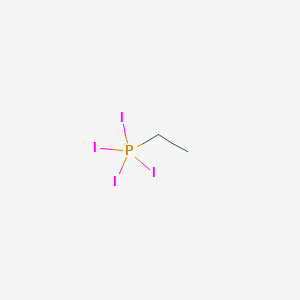
![[(Methylstannanetriyl)tris(methylene)]tris(dimethylphosphane)](/img/structure/B14144252.png)
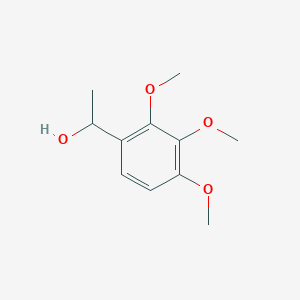

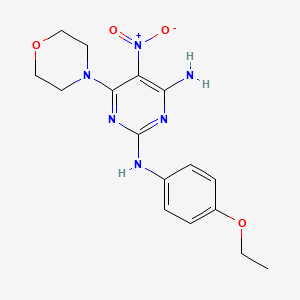
![2-(Iodoethynyl)tricyclo[3.3.1.1~3,7~]decan-2-ol](/img/structure/B14144291.png)
